molecular formula C17H22O2 B14641553 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde CAS No. 56075-05-9

4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde

Cat. No.: B14641553
CAS No.: 56075-05-9
M. Wt: 258.35 g/mol
InChI Key: RFROFSRVRIXOFD-UHFFFAOYSA-N
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Description

4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde moiety linked to a 3,7-dimethylocta-2,6-dien-1-yl group through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3,7-dimethylocta-2,6-dien-1-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.

Major Products

    Oxidation: 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzoic acid.

    Reduction: 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    Geraniol: 3,7-Dimethylocta-2,6-dien-1-ol, known for its pleasant floral aroma and use in perfumes.

    Nerol: Another isomer of geraniol with similar applications in fragrances.

    Geranyl acetate: An ester derivative used in flavorings and fragrances.

Uniqueness

4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde is unique due to the presence of both the benzaldehyde and 3,7-dimethylocta-2,6-dien-1-yl moieties, which confer distinct chemical and biological properties

Properties

CAS No.

56075-05-9

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

4-(3,7-dimethylocta-2,6-dienoxy)benzaldehyde

InChI

InChI=1S/C17H22O2/c1-14(2)5-4-6-15(3)11-12-19-17-9-7-16(13-18)8-10-17/h5,7-11,13H,4,6,12H2,1-3H3

InChI Key

RFROFSRVRIXOFD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCOC1=CC=C(C=C1)C=O)C)C

Origin of Product

United States

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